molecular formula C18H26N4O2 B11657832 ethyl {2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate

ethyl {2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate

Cat. No.: B11657832
M. Wt: 330.4 g/mol
InChI Key: DBZCTGSBLPEROR-UHFFFAOYSA-N
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Description

ETHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and the use of solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its combination of a benzodiazole core with a piperidine moiety and an ethyl acetate group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]acetate

InChI

InChI=1S/C18H26N4O2/c1-2-24-17(23)14-22-16-9-5-4-8-15(16)21(18(22)19)13-12-20-10-6-3-7-11-20/h4-5,8-9,19H,2-3,6-7,10-14H2,1H3

InChI Key

DBZCTGSBLPEROR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N(C1=N)CCN3CCCCC3

Origin of Product

United States

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